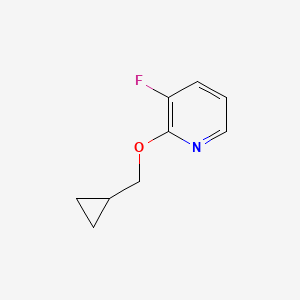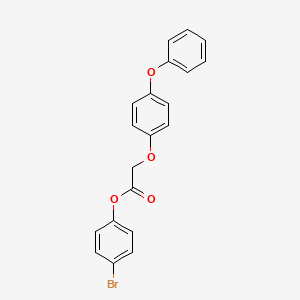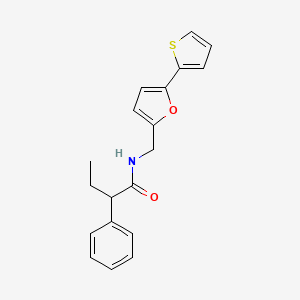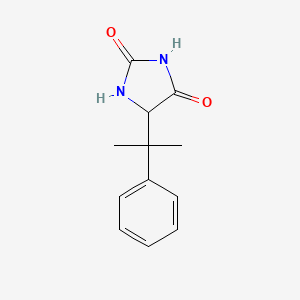
2-(Cyclopropylmethoxy)-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(Cyclopropylmethoxy)-3-fluoropyridine" is a fluorinated heterocyclic compound that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the cyclopropylmethoxy and fluorine groups suggests that this compound could be a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related fluorinated heterocyclic compounds has been explored in several studies. For instance, the synthesis of 3-cyano-2-fluoropyridines was achieved through nucleophilic substitution reactions with potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) under mild conditions, which could be relevant for the synthesis of "this compound" . Additionally, the synthesis of 2-fluoroacrylic building blocks for fluorinated heterocyclic compounds has been reported, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related fluorinated compounds has been characterized using various techniques. For example, a heteroleptic cyclometalated iridium(III) fluorophenylpyridine complex was characterized by 1H-NMR, 19F-NMR, and X-ray crystallographic methods . These techniques could be applied to "this compound" to confirm its structure and analyze the influence of the fluorine atom on its properties.
Chemical Reactions Analysis
The reactivity of fluorinated compounds has been studied extensively. The presence of a fluorine atom can significantly affect the chemical behavior of a molecule. For instance, the reactivity of a 2-fluoromethoxy compound in the presence of cysteine S-conjugates was investigated, demonstrating the formation of various reactive intermediates . This suggests that "this compound" may also undergo interesting chemical transformations, potentially leading to bioactive metabolites or other valuable compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated heterocyclic compounds are often influenced by the presence of fluorine. For example, the photophysical properties of a fluorophenylpyridine complex were studied, showing a red shift in the emission spectrum due to the loss of a fluorine atom . This indicates that the fluorine atom in "this compound" could impart unique optical properties to the compound. Additionally, the herbicidal activity of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates was evaluated, demonstrating the potential for bioactivity in related fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- The compound has been utilized in the synthesis of a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinolone-3-carboxylic acids, which were evaluated for antibacterial activity against various bacteria including Gram-positive, Gram-negative, and anaerobic bacteria (Sánchez et al., 1995).
Medical Imaging Applications
- Fluorine-18 labelled fluoropyridines, related to 2-(Cyclopropylmethoxy)-3-fluoropyridine, have seen increasing application in Positron Emission Tomography (PET) for medical imaging. The stability of 3-fluoropyridines in vivo has been noted as a significant advantage for medical imaging applications (Carroll, Nairne, & Woodcraft, 2007).
Computational Studies
- Computational studies have been conducted on cyclopropylmethoxy carbenes, which involve this compound, to understand their reaction mechanisms and properties. These studies provide insights into the electronic and energetic properties of these compounds (Sohrabi, Sabzyan, & Kiasadegh, 2013).
Hypoglycemic Properties
- Some compounds related to this compound have been studied for their hypoglycemic properties, suggesting potential applications in the treatment of diabetes or related metabolic disorders (Proshchenkova et al., 2021).
Neuroreceptor Studies
- Fluoropyridine derivatives have been synthesized and studied as potential PET radiotracers for imaging GABAB receptors in the brain, indicating their importance in neuroscientific research and potential applications in studying neurological disorders (Naik et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-3-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEJOYCBZKGPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)

![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)

![1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502420.png)

![6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2502422.png)
![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)
![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2502425.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide](/img/structure/B2502429.png)